molecular formula C13H10FN5S B3127905 2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine CAS No. 338756-03-9

2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine

Cat. No.: B3127905
CAS No.: 338756-03-9
M. Wt: 287.32 g/mol
InChI Key: HVVNKTOYBSSHMK-UHFFFAOYSA-N
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Description

2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique chemical and biological properties, which often include enhanced stability, bioavailability, and metabolic resistance. This compound, in particular, features a triazole ring and a pyridinylsulfanyl group, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for fluorination is the reaction of pyridine derivatives with fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . The triazole ring can be formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfur atom in the pyridinylsulfanyl group can be oxidized to sulfoxides or sulfones.

    Cyclization: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Fluorinating Agents: AlF3, CuF2

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its fluorinated and triazole moieties. These interactions can modulate the activity of these targets, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 2,6-difluoropyridine
  • 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridine

Uniqueness

2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine is unique due to the presence of both a fluorinated pyridine ring and a triazole ring, which confer distinct chemical and biological properties. This combination of features is not commonly found in other fluorinated pyridine derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-6-[3-(pyridin-2-ylsulfanylmethyl)-1,2,4-triazol-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5S/c14-10-4-3-5-12(17-10)19-9-16-11(18-19)8-20-13-6-1-2-7-15-13/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVNKTOYBSSHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=NN(C=N2)C3=NC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine
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2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine
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2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine
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2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine
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2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine
Reactant of Route 6
2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine

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